
Tie2 kinase inhibitor 1
Overview
Description
Tie2 Kinase Inhibitor is a compound that specifically targets the Tie2 receptor tyrosine kinase, which plays a crucial role in angiogenesis, the process of new blood vessel formation. This receptor is primarily expressed on endothelial cells and is activated by angiopoietins. Inhibiting Tie2 kinase can disrupt angiogenesis, making it a valuable target in cancer therapy and other diseases involving abnormal blood vessel growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tie2 Kinase Inhibitors typically involves multi-step organic synthesis. One common approach is the use of a core scaffold that can be modified to enhance specificity and potency. For example, the synthesis might start with a heterocyclic compound, which is then functionalized through various chemical reactions such as halogenation, alkylation, and amination.
Industrial Production Methods
Industrial production of Tie2 Kinase Inhibitors often involves optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting solvents and reagents that are readily available and environmentally friendly, as well as developing purification methods to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used in the purification process .
Chemical Reactions Analysis
Types of Reactions
Tie2 Kinase Inhibitors undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often to increase polarity or reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the molecule.
Substitution: Replacement of one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Tie2 Kinase Inhibitors are used as tools to study the mechanisms of angiogenesis and to develop new synthetic methods for kinase inhibitors. They serve as model compounds for understanding structure-activity relationships and for designing more potent and selective inhibitors.
Biology
In biological research, these inhibitors are used to study the role of Tie2 in endothelial cell function and vascular biology. They help elucidate the signaling pathways involved in angiogenesis and vascular permeability.
Medicine
Medically, Tie2 Kinase Inhibitors are being investigated for their potential to treat cancers, particularly those that are highly vascularized. They are also being explored for use in diseases like diabetic retinopathy and age-related macular degeneration, where abnormal blood vessel growth is a problem .
Industry
In the pharmaceutical industry, Tie2 Kinase Inhibitors are part of drug development pipelines aimed at creating new therapies for cancer and other angiogenesis-related diseases. They are also used in the development of diagnostic tools and biomarkers for these conditions .
Mechanism of Action
Tie2 Kinase Inhibitors exert their effects by binding to the ATP-binding site of the Tie2 receptor, thereby preventing its activation by angiopoietins. This inhibition blocks downstream signaling pathways that promote endothelial cell survival, proliferation, and migration. Key pathways affected include the PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
VEGFR Inhibitors: Target the vascular endothelial growth factor receptor, another key player in angiogenesis.
PDGFR Inhibitors: Target the platelet-derived growth factor receptor, involved in blood vessel maturation.
FGFR Inhibitors: Target the fibroblast growth factor receptor, which also plays a role in angiogenesis.
Uniqueness
Tie2 Kinase Inhibitors are unique in their specific targeting of the Tie2 receptor, which is primarily involved in the later stages of angiogenesis and vascular stabilization. This specificity can lead to fewer side effects compared to inhibitors that target multiple receptors. Additionally, Tie2 Kinase Inhibitors can be more effective in certain types of cancers and diseases where Tie2 plays a dominant role.
Biological Activity
Tie2 kinase inhibitors, particularly Tie2 kinase inhibitor 1, have garnered attention in recent years for their potential therapeutic applications, especially in cancer treatment. Tie2, a receptor tyrosine kinase, plays a critical role in angiogenesis and vascular stability. Inhibiting this pathway can disrupt tumor growth and metastasis, making it a promising target in oncology.
This compound functions by selectively inhibiting the Tie2 receptor's kinase activity. This inhibition leads to decreased angiogenesis and tumor progression. The compound has been shown to interact with the receptor's active site, preventing the phosphorylation of downstream signaling molecules involved in endothelial cell survival and migration.
Biological Activity Overview
The biological activity of this compound has been demonstrated through various studies, highlighting its effects on tumor cells and the tumor microenvironment.
Key Findings
- Inhibition of Tumor Growth : In preclinical models, this compound has shown significant reductions in tumor size and metastasis. For instance, studies involving mouse xenograft models indicated that treatment with the inhibitor led to decreased tumor vascularization and enhanced apoptosis in tumor cells .
- Impact on Angiogenesis : The compound effectively reduces angiogenesis by disrupting the Tie2 signaling pathway. This was evidenced by decreased microvessel density in treated tumors compared to controls .
- Effect on Tumor Microenvironment : The inhibitor alters the composition of immune cells within the tumor microenvironment. Specifically, it reduces the recruitment of Tie2-expressing macrophages, which are known to promote tumor progression .
Clinical Studies
Recent clinical trials have explored the safety and efficacy of Tie2 inhibitors in humans. A notable Phase Ib study evaluated rebastinib (a selective Tie2 inhibitor) in combination with chemotherapy for HER2-negative metastatic breast cancer patients.
Study Details
- Participants : 27 patients with metastatic breast cancer.
- Treatment Regimen : Rebastinib (50 mg or 100 mg) was administered orally twice daily alongside weekly paclitaxel or eribulin.
- Results :
Data Table: Summary of Key Studies
Case Studies
Case Study 1: Prostate Cancer
In a study involving human prostate cancer cells, treatment with a Tie2 inhibitor resulted in reduced metastasis in mouse models. The findings suggest that targeting the Tie2 pathway may enhance therapeutic outcomes for prostate cancer patients .
Case Study 2: Cervical Cancer
Research indicated that high levels of TIE2 expression in cervical cancer tissues were associated with increased angiogenesis and poor patient outcomes. Targeting TIE2 may provide a dual benefit by inhibiting both TIE2 and VEGF pathways, thus reducing tumor growth .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of Tie2 kinase inhibitor 1 in endothelial cells?
this compound is a reversible, ATP-competitive inhibitor targeting the Tie2 kinase domain with an IC50 of 250 nM. It exhibits 200-fold selectivity over p38 MAPK and >10-fold specificity against VEGFR2, VEGFR3, and PDGFR1β, making it a potent tool for studying angiogenesis regulation . The sulfoxide group in its structure enhances binding to the ATP pocket, while the methoxynaphthalene moiety contributes to cellular permeability .
Q. What in vitro assays are recommended for evaluating this compound's efficacy?
Key assays include:
- Kinase activity assays : Measure IC50 using recombinant Tie2 kinase and ATP analogs (e.g., radioactive or fluorescence-based ATP consumption assays) .
- Matrigel tube formation assays : Quantify endothelial cell tubulogenesis inhibition in HUVECs or other endothelial cell lines .
- Cellular viability assays : Use HEL cells to assess antiproliferative effects (IC50 = 232 nM) and confirm Tie2-specific activity via phospho-Tie2 Western blotting .
Q. What are the optimal storage and solubility conditions for this compound?
The compound is soluble in DMSO (up to 50 mM) but insoluble in water or ethanol. For long-term stability, store lyophilized powder at -20°C (stable for 3 years) or dissolved in DMSO at -80°C (stable for 2 years). Working concentrations should be prepared fresh to avoid freeze-thaw degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported specificity profiles of this compound?
Discrepancies may arise from assay conditions (e.g., ATP concentrations) or cell-type-dependent off-target effects. To validate specificity:
- Perform thermal shift assays to confirm direct binding to Tie2 .
- Use selectivity panels for related kinases (e.g., TrkA/B, MET) to rule out cross-reactivity .
- Compare results across models: The inhibitor shows 200-fold selectivity over p38 in biochemical assays but reduced specificity in cellular contexts due to pathway crosstalk .
Q. What experimental considerations are critical for combining this compound with VEGF pathway inhibitors?
- Mechanistic synergy : Tie2 inhibition destabilizes vasculature, enhancing VEGF-targeted antiangiogenic effects. Use orthotopic tumor models to assess combined efficacy .
- Dosing optimization : Sequential administration (e.g., Tie2 inhibitor followed by VEGF inhibitor) may prevent compensatory signaling. Monitor tumor vascular normalization via immunohistochemistry .
- Resistance monitoring : Track plasma Ang2 levels as a biomarker of adaptive resistance .
Q. How should dosing regimens be optimized for this compound in preclinical models?
- Pharmacokinetics : In murine models, 25–50 mg/kg (intraperitoneal, twice daily) achieves sustained target engagement, reducing Matrigel vascularization by 41–70% .
- Tumor model selection : Use MOPC-315 plasmacytoma xenografts for dose-dependent tumor growth delay studies. Adjust doses based on tumor vascular density and Tie2 expression levels .
Q. What methods validate target engagement of this compound in complex systems?
- Phospho-Tie2 inhibition : Quantify reduced Tie2 phosphorylation in treated endothelial cells via immunoprecipitation and Western blotting .
- Cellular thermal shift assay (CETSA) : Confirm compound binding by measuring Tie2 protein stability at varying temperatures .
- In situ kinase profiling : Use ATP-competitive probes to visualize Tie2 activity in tumor sections .
Q. How does the molecular structure of this compound influence its pharmacokinetic properties?
The methylsulfinylphenyl group enhances solubility in polar solvents (e.g., DMSO), while the methoxynaphthalene moiety improves membrane permeability. The molecular weight (439.53 g/mol) and moderate logP (~3.5) balance bioavailability and plasma stability, making it suitable for systemic administration in animal models .
Properties
IUPAC Name |
4-[4-(6-methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c1-31-22-8-5-19-15-21(4-3-20(19)16-22)25-24(17-11-13-27-14-12-17)28-26(29-25)18-6-9-23(10-7-18)32(2)30/h3-16H,1-2H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINQIEAULQKUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)S(=O)C)C5=CC=NC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635231 | |
Record name | 4-[4-(6-Methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948557-43-5 | |
Record name | 4-[4-(6-Methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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